molecular formula C18H25N5O5 B2751198 methyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 886899-53-2

methyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No. B2751198
M. Wt: 391.428
InChI Key: JFGRHFAQCVHJKT-UHFFFAOYSA-N
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Description

This usually includes the IUPAC name, other names, and structural formula of the compound.



Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Polymerization Catalysts

Research has demonstrated the use of N-heterocyclic carbenes (NHCs) as catalysts in group transfer polymerization (GTP) of various monomers, including the use of 1-methoxy-2-methyl-1-trimethylsiloxypropene (MTS) as an initiator. This method allows for controlled polymerization at room temperature, highlighting a significant application in materials science (Raynaud, Liu, Gnanou, & Taton, 2010). Additionally, this approach has been used to create polymethacrylates and polyacrylates with varying molar masses, further extending its application in the field of polymer chemistry (Raynaud, Gnanou, & Taton, 2009).

Synthesis of Nucleosides and Imidazole Derivatives

The compound has been utilized in the synthesis of nucleosides and imidazole derivatives. For instance, methyl 5-amino-5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside, an intermediate in synthesizing nucleosides, shows the compound's role in expanding the scope of biochemical research (Leonard & Carraway, 1966). Similarly, the synthesis of tricyclic etheno analogs of potent antivirals and cytostatics has involved the use of imidazo[1,2-a]purin-3-yl)ethoxy)methylphosphonic and imidazo[2,1-b]purin-1-yl)ethoxy)methylphosphonic acids, highlighting its application in medicinal chemistry (Hořejší et al., 2006).

Bioorganic and Medicinal Chemistry

In bioorganic and medicinal chemistry, the compound has been involved in various synthesis processes. For instance, its derivatives have been studied for their antimicrobial activities against various bacteria, indicating its potential in developing new therapeutic agents (Sharma, Sharma, & Rane, 2004). Moreover, research on the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for PET tracers in imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) showcases its role in diagnostic imaging and nuclear medicine (Gao, Wang, & Zheng, 2016).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.


Future Directions

This involves potential areas of future research, such as new synthetic methods, applications, or theoretical studies.


properties

IUPAC Name

methyl 3-[6-(3-methoxypropyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O5/c1-11-12(2)23-14-15(19-17(23)21(11)8-6-10-27-4)20(3)18(26)22(16(14)25)9-7-13(24)28-5/h6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGRHFAQCVHJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CCC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16810391

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